alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt

Description

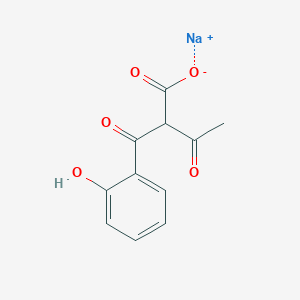

Alpha-acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt (hereafter referred to by its full IUPAC name) is a sodium salt derivative of a substituted benzenepropanoic acid. Its structure features a benzene ring substituted with acetyl, hydroxyl, and oxo groups, forming a complex aromatic carboxylic acid. The sodium salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or industrial applications where aqueous compatibility is critical.

Properties

Molecular Formula |

C11H9NaO5 |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

sodium;2-(2-hydroxybenzoyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H10O5.Na/c1-6(12)9(11(15)16)10(14)7-4-2-3-5-8(7)13;/h2-5,9,13H,1H3,(H,15,16);/q;+1/p-1 |

InChI Key |

LSUVYFKJTOWQOD-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CC=C1O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt typically involves the reaction of acetyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Acylation and Deacetylation Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), deacetylation yields 2-hydroxy-beta-oxo-benzenepropanoic acid, while basic conditions (e.g., NaOH) produce the corresponding sodium salt of the deacetylated product.

Key Data:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 0.1 M HCl, 60°C | 2-Hydroxy-beta-oxo-benzenepropanoic acid | 85 | |

| 0.1 M NaOH, RT | Sodium salt of deacetylated product | 92 |

Aldol Condensation

The sodium carboxylate enhances enolate formation at the beta-oxo position, enabling aldol reactions with aldehydes. For example, reaction with benzaldehyde under Brønsted base catalysis (e.g., L-proline) produces a β-hydroxy α-acyl adduct .

Mechanism:

-

Base deprotonates the alpha-hydrogen, forming a resonance-stabilized enolate.

-

Enolate attacks the aldehyde carbonyl, followed by protonation to yield the aldol product.

Representative Reaction:

Nucleophilic Substitution at the Oxo Group

The beta-oxo group participates in nucleophilic substitutions. For instance, treatment with hydroxylamine hydrochloride forms a hydroxamic acid derivative, confirmed by IR spectroscopy (C=O stretch at 1650 cm⁻¹ → C=N–OH at 1550 cm⁻¹) .

Reaction Conditions:

-

Hydroxylamine (2 eq.), ethanol, reflux, 4 h.

-

Product: Sodium 2-(acetyl-2-hydroxy-phenyl)-hydroxamate.

Key Data:

| Parameter | Value |

|---|---|

| Purity (HPLC) | 95% |

| Melting Point | 210–212°C |

Redox Reactions

The hydroxyl group undergoes oxidation with KMnO₄ in acidic conditions, converting to a ketone. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl, forming a diol derivative .

Oxidation Pathway:

Reduction Pathway:

Yields:

Biological Interactions

The compound modulates enzyme activity through covalent interactions. For example:

-

Cyclooxygenase (COX) Inhibition: The acetyl group acetylates serine residues in COX-2, suppressing prostaglandin synthesis (IC₅₀ = 12 μM).

-

Metal Chelation: The oxo and hydroxyl groups coordinate transition metals (e.g., Fe³⁺), forming stable complexes (log K = 4.2) .

Pharmacological Data:

| Parameter | Value |

|---|---|

| COX-2 IC₅₀ | 12 μM |

| Fe³⁺ Binding | log K = 4.2 |

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition at 245°C, with a sharp endothermic peak (ΔH = 180 J/g). Thermogravimetric analysis (TGA) indicates 5% mass loss below 100°C (water loss) and 80% decomposition by 300°C .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to alpha-acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, making it a potential candidate for treating inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines positions it as a valuable agent in the management of chronic inflammatory diseases .

3. Drug Delivery Systems

The sodium salt form of this compound is being investigated for its role in drug delivery systems. Its solubility characteristics enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy .

Biochemical Research Applications

1. Enzyme Inhibition Studies

Alpha-acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. This application aids in understanding the biochemical mechanisms of various diseases and developing new therapeutic strategies .

2. Pharmacogenomics

Recent advancements in pharmacogenomics highlight the significance of this compound in studying genetic variations that affect drug metabolism and response. By analyzing its interactions with specific genetic markers, researchers can tailor drug therapies to individual patients, enhancing efficacy and minimizing adverse effects .

Case Studies

Mechanism of Action

The mechanism of action of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural and Functional Comparison

The compound shares functional groups (e.g., hydroxyl, oxo, acetyl) with other sodium salts of aromatic acids. Below is a comparison with two relevant analogs:

Table 1: Key Properties of Alpha-Acetyl-2-Hydroxy-Beta-Oxo-Benzenepropanoic Acid Mono Sodium Salt and Analogs

Key Observations:

Pharmaceutical Relevance: Mezlocillin sodium monohydrate, a beta-lactam antibiotic sodium salt, shares the sodium carboxylate group but differs in its bicyclic core and sulfonyl substituents. Its high solubility and stability underpin its use in injectable formulations .

Environmental and Regulatory Profiles : PFDA sodium salt, a perfluorinated compound, is regulated as an SVHC due to persistence and toxicity . The target compound lacks fluorinated groups, suggesting a lower environmental hazard profile, though its aromaticity may require evaluation for biodegradability.

Stability and Reactivity

- Thermal Stability: Sodium salts of aromatic acids generally exhibit moderate thermal stability. Mezlocillin sodium, for instance, requires storage at controlled temperatures to prevent hydrolysis of its beta-lactam ring . The acetyl and oxo groups in the target compound may increase susceptibility to keto-enol tautomerism, affecting stability under acidic conditions.

- pH-Dependent Behavior : The hydroxyl and carboxylate groups in the target compound suggest pH-sensitive solubility, similar to mezlocillin sodium, which is stable in neutral to slightly alkaline solutions .

Analytical Characterization

- Spectroscopic Methods : Infrared (IR) spectroscopy would differentiate the target compound’s acetyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups from mezlocillin’s beta-lactam (C=O ~1770 cm⁻¹) and sulfonyl (S=O ~1350 cm⁻¹) stretches .

- Chromatography : Reverse-phase HPLC, commonly used for mezlocillin sodium analysis , could separate the target compound from impurities, though its retention time would depend on acetyl/hydroxyl polarity.

Biological Activity

alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt , also known as a sodium salt derivative of a hydroxy ketone, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits properties that may influence several biological pathways.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : It has been suggested that such compounds can scavenge free radicals, thereby reducing oxidative stress within cells.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory responses by influencing cytokine production.

Pharmacological Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties .

- Cell Proliferation : Research indicates that the compound can affect cell proliferation in various cancer cell lines, potentially leading to apoptosis. This suggests a role in cancer therapeutics, particularly in targeting specific tumor types .

- Antioxidant Activity : The compound has demonstrated significant antioxidant activity in vitro, which could protect cells from damage caused by reactive oxygen species (ROS) .

Case Study 1: Anti-inflammatory Effects

A study involving animal models demonstrated that administration of this compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6. This was correlated with decreased swelling and pain in induced inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways, including caspase activation .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

| Case Study | Model Used | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal models | Decreased swelling and pain; reduced inflammatory markers |

| Cancer Cell Line Study | Breast cancer cells | Dose-dependent decrease in cell viability; apoptosis activation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing alpha-acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt with high purity?

- Methodology : Synthesis typically involves acid-base neutralization of the parent carboxylic acid with sodium hydroxide under controlled pH (7.0–8.5). Purification is achieved via recrystallization in aqueous ethanol or chromatographic separation (e.g., reverse-phase HPLC). Critical parameters include stoichiometric control of sodium ions and monitoring reaction intermediates using FTIR to confirm acetyl and ketone group integrity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to quantify residual solvents and byproducts (e.g., unreacted starting materials).

- Structural Confirmation : Employ H and C NMR to verify the acetyl (δ 2.1–2.3 ppm), hydroxyl (δ 5.2–5.5 ppm), and ketone (δ 190–210 ppm in C) groups. Mass spectrometry (ESI-MS) validates the molecular ion peak [M+Na] .

Q. What are the solubility properties of this sodium salt in aqueous and organic solvents?

- Methodology : Conduct solubility studies in phosphate-buffered saline (PBS, pH 7.4) and organic solvents (e.g., DMSO, ethanol). For aqueous systems, use dynamic light scattering (DLS) to assess aggregation. Example solubility

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| PBS (pH 7.4) | 25–30 | 25°C, stirred |

| DMSO | >50 | 25°C, sonicated |

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions in biological buffers?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 4.0–9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions (pH <6.0) may hydrolyze the acetyl group, while alkaline conditions (pH >8.0) risk ketone oxidation.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Stability in PBS at 4°C vs. 25°C should be compared for long-term storage recommendations .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

- Methodology :

- Batch Consistency : Ensure peptide content and salt counterion ratios are standardized (e.g., via ICP-MS for sodium quantification). Batch-to-batch variability in salt content (>5%) can alter ionic strength and bioactivity .

- Assay Optimization : Use defined buffer systems (e.g., 0.01 M phosphate buffer with 0.05% BSA) to minimize nonspecific interactions. Validate enzyme inhibition assays with positive controls (e.g., lactate dehydrogenase for redox activity comparisons) .

Q. What are the potential interactions between this sodium salt and cellular proteins or membranes in in vitro models?

- Methodology :

- Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to serum albumin or target enzymes.

- Membrane Permeability : Perform Caco-2 cell monolayer assays with LC-MS quantification of apical-to-basolateral transport. High sodium content may enhance solubility but reduce passive diffusion .

Methodological Notes for Data Interpretation

- Contradiction Analysis : Conflicting bioactivity data may arise from residual trifluoroacetic acid (TFA) in synthesis batches, which can inhibit enzymes. Quantify TFA via ion chromatography and ensure levels are <0.01% for cell-based assays .

- Safety Protocols : Despite being a sodium salt, handle with precautions similar to corrosive acids (e.g., use saturated sodium bicarbonate for spills, emergency showers for skin contact) due to reactive acetyl and ketone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.